REACTION_CXSMILES
|
[Na].Cl[C:3]1[N:11]=[CH:10][N:9]=[C:8]2[C:4]=1[NH:5][CH:6]=[N:7]2.[CH2:12]([O:15]CC=C)[CH:13]=[CH2:14].[Na]>C(O)C=C>[CH2:12]([O:15][C:3]1[N:11]=[CH:10][N:9]=[C:8]2[C:4]=1[NH:5][CH:6]=[N:7]2)[CH:13]=[CH2:14] |f:2.3,^1:0,18|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2NC=NC2=NC=N1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C=C)O
|
Name
|
sodium allyloxide
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)OCC=C.[Na]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
to distilled allyl alcohol (35 ml) under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
neutralisation of the reaction mixture, followed by recrystallisation of the residue from water
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=C2NC=NC2=NC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |